molecular formula C8H13N3S B053816 5-Methyl-2-(piperazin-1-yl)thiazole CAS No. 118113-05-6

5-Methyl-2-(piperazin-1-yl)thiazole

Cat. No.: B053816
CAS No.: 118113-05-6
M. Wt: 183.28 g/mol
InChI Key: QBAIDZGUOXGFNA-UHFFFAOYSA-N
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Description

5-Methyl-2-(piperazin-1-yl)thiazole is a heterocyclic compound with the molecular formula C8H13N3S. It is characterized by a thiazole ring substituted with a piperazine moiety and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(piperazin-1-yl)thiazole typically involves the reaction of 2-chloro-5-methylthiazole with piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the nucleophilic substitution .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(piperazin-1-yl)thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial properties against various bacterial strains.

    Medicine: Explored as a potential pharmacophore in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Methyl-2-(piperazin-1-yl)thiazole involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-(piperazin-1-yl)thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiazole ring with a piperazine moiety makes it a versatile scaffold for the development of new compounds with potential therapeutic and industrial applications .

Properties

IUPAC Name

5-methyl-2-piperazin-1-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3S/c1-7-6-10-8(12-7)11-4-2-9-3-5-11/h6,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBAIDZGUOXGFNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90610758
Record name 1-(5-Methyl-1,3-thiazol-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118113-05-6
Record name 1-(5-Methyl-1,3-thiazol-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

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Prepared in analogy to example 2 (b) from 2-iodo-5-methyl-thiazole and piperazine. The crude material was purified by chromatography (SiO2, methanol/dichloromethane) to yield the title compound as a yellow oil (yield 32%). MS (m/e): 184.3 (M+H+, 100%).
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